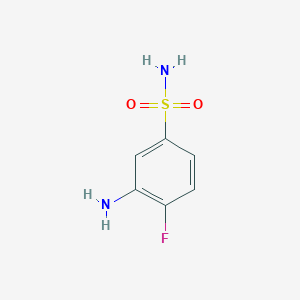

3-Amino-4-fluorobenzenesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVFOYIKSYHSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Fluorobenzenesulfonamide

Established Synthesis Routes for 3-Amino-4-fluorobenzenesulfonamide and its Analogues

The construction of the this compound scaffold can be achieved through various synthetic pathways, which are broadly categorized into direct and indirect methods. These routes often involve the strategic introduction of the sulfonyl chloride group and subsequent amination, or the modification of a pre-existing substituted benzene (B151609) ring.

Direct Reaction Approaches (e.g., reacting sulfonyl chlorides with amines)

A primary and widely employed method for the formation of sulfonamides is the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine. In the context of this compound, this would ideally involve the reaction of 3-amino-4-fluorobenzene-1-sulfonyl chloride with ammonia.

The key challenge in this direct approach is the synthesis of the requisite sulfonyl chloride precursor. A common method for preparing aryl sulfonyl chlorides is the diazotization of an aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. For instance, a similar process is used for the synthesis of pyridine-3-sulfonyl chloride, where 3-aminopyridine is converted to a diazonium salt and then reacted to form the sulfonyl chloride google.com.

Table 1: Illustrative Direct Synthesis Approach

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 3-Amino-4-fluorobenzenesulfonic acid | Thionyl chloride or similar chlorinating agent | 3-Amino-4-fluorobenzene-1-sulfonyl chloride | Formation of the reactive sulfonyl chloride intermediate. |

This direct amination of the sulfonyl chloride is a cornerstone of sulfonamide synthesis, offering a high-yield final step. nih.gov

Indirect Synthesis Strategies Utilizing Precursors

Indirect routes often involve the manipulation of functional groups on a precursor molecule to arrive at the target structure. A prevalent strategy employs a protecting group for the amine functionality to prevent unwanted side reactions during the introduction of the sulfonamide group.

For the positional isomer, 4-amino-3-fluorobenzenesulfonamide, a typical synthesis begins with the protection of the amino group of 2-fluoroaniline via acetylation. The resulting N-(2-fluorophenyl)acetamide is then subjected to chlorosulfonation, followed by amination to introduce the sulfonamide group. The final step involves the acidic hydrolysis of the acetyl protecting group to yield the free amine. This protective group strategy is crucial for achieving high yields and purity.

A plausible indirect pathway to this compound could start from 4-fluoroaniline. The synthesis would proceed through the following key transformations:

Protection of the amine: The amino group of a suitable precursor, such as 2-fluoro-5-nitroaniline, would be protected, for example, by acetylation.

Introduction of the sulfur moiety: This can be achieved through sulfonation or chlorosulfonation of the aromatic ring.

Formation of the sulfonamide: The resulting sulfonic acid or sulfonyl chloride is then converted to the sulfonamide.

Modification of other substituents: The nitro group would then be reduced to the target amino group.

Deprotection: Removal of the initial protecting group to yield the final product.

Preparation Methods via Synthetic Routes and Reaction Conditions

The specific conditions for the synthesis of sulfonamides can significantly impact the yield and purity of the product. The reaction conditions for the key steps in the synthesis of a related compound, N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide, highlight the importance of base and solvent choice. In this synthesis, 4-fluorobenzenesulfonamide is reacted with 2,3-dichloroquinoxaline in the presence of a base like lithium hydroxide (B78521) in a solvent such as DMA (N,N-dimethylacetamide) google.com.

For the preparation of sulfonyl chlorides from amines, the Sandmeyer-type reaction is often employed. This involves the diazotization of the amine with sodium nitrite in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst rsc.org.

Table 2: General Reaction Conditions for Key Synthetic Steps

| Transformation | Reagents & Conditions | Purpose & Notes |

|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid, often at reduced temperatures (-10 °C to RT). | Introduces the -SO2Cl group onto the aromatic ring. The position is directed by existing substituents. |

| Amination of Sulfonyl Chloride | Aqueous ammonia, ammonium (B1175870) hydroxide, or a primary/secondary amine in an appropriate solvent. | Converts the sulfonyl chloride to the corresponding sulfonamide. |

| Diazotization | Sodium nitrite (NaNO2), strong acid (e.g., HCl), low temperature (0-5 °C). | Converts a primary aromatic amine to a diazonium salt, a versatile intermediate. |

| Sulfonyl Chloride Formation (from Diazonium Salt) | Sulfur dioxide (SO2), Copper(I) chloride (CuCl), in a suitable solvent system (e.g., acetic acid/toluene). | Converts the diazonium salt to a sulfonyl chloride. |

| Amine Protection (Acetylation) | Acetic anhydride or acetyl chloride, often with a base like pyridine or triethylamine. | Protects the amino group from reacting in subsequent steps. |

| Amine Deprotection (Hydrolysis) | Acidic conditions (e.g., refluxing with HCl). | Removes the acetyl protecting group to reveal the free amine. |

Functional Group Reactivity and Chemical Transformations

The chemical reactivity of this compound is governed by the electronic properties of its functional groups and their positions on the benzene ring. The amino group is an activating, ortho-para directing group, while the sulfonamide and fluorine are deactivating, meta and ortho-para directing groups, respectively.

Nucleophilic Substitution Reactions involving the Fluorine Atom

The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the C-F bond towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups ortho or para to it. In this compound, the sulfonamide group is a moderately electron-withdrawing group and is positioned meta to the fluorine, which provides some activation.

The general mechanism for SNAr reactions involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride ion restores the aromaticity of the ring.

Common nucleophiles that can displace the fluorine atom include alkoxides, thiolates, and amines. The reaction conditions, such as temperature, solvent, and the nature of the nucleophile, play a critical role in the success of these substitution reactions. For many fluoro-aromatic compounds, these reactions require elevated temperatures and polar aprotic solvents.

Acid-Base Reactions of the Amino and Sulfonamide Groups

This compound possesses both a basic and an acidic functional group, allowing it to exhibit amphoteric behavior.

Amino Group (Basic Character): The lone pair of electrons on the nitrogen atom of the primary amino group makes it basic. It can accept a proton from an acid to form an ammonium salt. The basicity of the aniline-like amino group is reduced by the electron-withdrawing effects of the adjacent fluorine atom and the sulfonamide group on the ring.

Sulfonamide Group (Acidic Character): The hydrogen atom on the nitrogen of the sulfonamide group (-SO2NH2) is weakly acidic. This acidity arises from the strong electron-withdrawing nature of the two oxygen atoms on the sulfonyl group, which helps to stabilize the resulting conjugate base. The pKa of the sulfonamide proton in aromatic sulfonamides is typically in the range of 9-11 researchgate.net. In the presence of a strong base, this proton can be removed to form a sulfonamide anion. For sulfanilamide, the protonation in solution occurs at the aniline (B41778) NH2 group, highlighting it as the more basic site researchgate.net.

The interplay of these acidic and basic properties is important in the purification and formulation of this compound and its derivatives.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-4-fluorobenzene-1-sulfonyl chloride |

| N-(2-fluorophenyl)acetamide |

| 4-amino-3-fluorobenzenesulfonamide |

| 4-fluoroaniline |

| 2-fluoroaniline |

| 2-fluoro-5-nitroaniline |

| N-(3-chloroquinoxalin-2-yl)-4-fluorobenzenesulfonamide |

| 4-fluorobenzenesulfonamide |

| 2,3-dichloroquinoxaline |

| pyridine-3-sulfonyl chloride |

| 3-aminopyridine |

Condensation Reactions leading to Complex Structures

The primary amino group of this compound serves as a key functional handle for condensation reactions, enabling the construction of more complex molecular architectures. These reactions, typically involving the formation of a new carbon-nitrogen bond, are fundamental in organic synthesis. For instance, condensation with carbonyl compounds like aldehydes and ketones yields imines (Schiff bases), which are versatile intermediates for further transformations.

Similarly, reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) leads to the formation of amide bonds. This amide-bond forming reaction is one of the most important transformations in medicinal chemistry for linking molecular fragments. The oxidation of sulfur(IV) compounds has also been shown to induce the condensation of amino acids to form peptides in aqueous solutions, a process that highlights novel mechanisms for amide bond formation nih.gov. The study of condensation reactions between various aminotriazoles and benzaldehydes has shown that reaction conditions such as solvent polarity and temperature can influence the equilibrium between starting materials, hemiaminal intermediates, and the final imine products mdpi.com.

These fundamental reactions allow for the elaboration of the this compound core, attaching it to other molecules to build larger, multifunctional compounds.

Fluorination Reactions and Strategies in Sulfonamide Synthesis

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of sulfonamide synthesis, fluorination strategies are crucial for creating compounds like this compound and its derivatives.

One key strategy involves the conversion of sulfonamides into sulfonyl fluorides. Sulfonyl fluorides are valuable chemical probes and intermediates due to their unique reactivity and stability compared to other sulfonyl halides semanticscholar.orgtheballlab.com. A practical method for this transformation involves reacting a primary sulfonamide with a pyrylium salt (Pyry-BF4) and a fluoride source like potassium fluoride (KF) semanticscholar.orgresearchgate.net. This approach is notable for its mild conditions and tolerance of various functional groups, making it suitable for late-stage fluorination of complex molecules semanticscholar.orgresearchgate.net.

Alternative methods for synthesizing sulfonyl fluorides start from sulfonic acids or their salts, using reagents such as thionyl fluoride or deoxyfluorination reagents like Xtalfluor-E® rsc.org. These methods provide complementary pathways to access these important fluorinated functional groups rsc.org. The development of these strategies expands the toolkit available for synthesizing a wide array of fluorinated sulfonamides, which are of significant interest in medicinal and agrochemical research theballlab.com.

| Method | Starting Material | Reagents | Product | Key Features |

| Pyrylium-mediated Fluorination | Primary Sulfonamide | Pyry-BF4, MgCl2, KF | Sulfonyl Fluoride | Mild conditions, high chemoselectivity semanticscholar.orgresearchgate.net |

| Deoxyfluorination | Sulfonic Acid / Salt | Xtalfluor-E® | Sulfonyl Fluoride | Bench-stable reagent, mild conditions rsc.org |

| From Sulfonic Acid Salts | Sulfonic Acid Sodium Salt | Thionyl Fluoride | Sulfonyl Fluoride | High yields, rapid reaction rsc.org |

Advanced Synthetic Protocols and Catalysis

Modern synthetic chemistry increasingly relies on advanced protocols and catalysis to achieve efficient and selective transformations. The synthesis of sulfonamides and their derivatives has benefited significantly from these developments.

Transition-Metal-Catalyzed Approaches (e.g., Copper-Catalyzed Methods)

Transition-metal catalysis offers powerful tools for forming carbon-sulfur and nitrogen-sulfur bonds, which are essential for sulfonamide synthesis bohrium.com. Copper catalysts, in particular, are attractive due to their low cost and toxicity bohrium.com.

A significant advancement is the direct, three-component synthesis of sulfonamides using a copper(II) catalyst. This method combines aryl boronic acids, amines, and a sulfur dioxide surrogate (DABSO) in a single step acs.orgnih.gov. The reaction demonstrates broad substrate scope, accommodating various aryl, heteroaryl, and alkenyl boronic acids, as well as a wide range of primary and secondary amines nih.gov. Synergistic photoredox and copper catalysis have also been employed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature, a method that works well for both electron-rich and electron-deficient amines acs.org.

Copper catalysis is also utilized in the synthesis of α-fluoroimines from diarylacetylenes and N-fluorobenzenesulfonimide (NFSI), where the reaction is initiated by the generation of an imidyl radical oup.com. Furthermore, copper has been used to catalyze the α-C(sp3)-H fluorination of α-amino acid derivatives, providing a direct route to valuable quaternary α-fluorinated products nih.gov. These methods represent a significant improvement over traditional multi-step syntheses, offering more direct and efficient routes to a diverse array of sulfonamides acs.orgnih.gov.

Stereoselective Synthesis Methods for Fluorinated Amino Acid Derivatives

The synthesis of chiral molecules, particularly fluorinated amino acid derivatives, is of great importance in medicinal chemistry, as stereochemistry often dictates biological activity nih.govbeilstein-journals.org. While not directly involving this compound, the methodologies developed for the stereoselective synthesis of fluorinated amino acids are highly relevant for creating chiral derivatives of sulfonamides.

Key strategies often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For example, chiral Ni(II) complexes have been effectively used as templates for the asymmetric synthesis of various non-canonical amino acids, including fluorinated analogues of phenylalanine and leucine beilstein-journals.org. This approach allows for the preparation of enantio- and diastereomerically pure γ-branched fluorinated amino acids on a gram scale beilstein-journals.org.

Other methods include the chemical reduction of γ-fluorinated β-enamino esters using a metal-chelated model to control the stereochemistry, or the regioselective ring-opening of chiral aziridines with a fluoride source nih.govacs.org. The development of these stereoselective methods is crucial for accessing complex, fluorine-containing building blocks with defined three-dimensional structures for applications in drug discovery and protein engineering nih.gov.

Multi-Component Reactions for Diverse Derivative Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials rsc.org. This approach is prized for its atom economy, simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors acs.org.

Isocyanide-based MCRs have been successfully employed for the synthesis of bifunctional sulfonamide-amide compounds rsc.org. In one example, a three-component reaction between a zwitterion (generated from dialkyl acetylenedicarboxylate and an isocyanide) and a sulfonamide produces ketenimine sulfonamide derivatives rsc.orgacs.org. These reactions can often be performed in environmentally benign solvents like water, without the need for a catalyst rsc.org.

The direct three-component synthesis of sulfonamides using copper catalysis, which combines aryl boronic acids, amines, and sulfur dioxide, is another prime example of an MCR acs.orgnih.gov. Such reactions are invaluable for creating diverse sets of sulfonamide derivatives, as they allow for multiple points of variation in the final product structure by simply changing the starting components.

Synthesis of Structural Analogues and Functionalized Derivatives

The synthesis of structural analogues and functionalized derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships. The core structure can be modified at several positions, primarily at the amino and sulfonamide groups.

A recent study detailed the synthesis of a series of novel derivatives based on the closely related 3-amino-4-hydroxybenzenesulfonamide (B74053) scaffold researchgate.netnih.gov. In this work, the amino group was used as a handle for various transformations. For example, reaction with itaconic acid followed by esterification and subsequent reactions with various amines led to a library of 1-(2-hydroxy-5-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives researchgate.net.

Design and Synthesis of Novel Sulfonamide Derivatives

The primary amino group of this compound serves as a key functional handle for the synthesis of novel sulfonamide derivatives. The design of these new molecules often involves the introduction of various pharmacophores to explore and modulate their biological properties. A common strategy involves the condensation of the amino group with aldehydes or ketones to form Schiff bases, which can then be further modified or act as bioactive molecules themselves.

For instance, analogous to the reactions of 3-amino-4-hydroxybenzenesulfonamide, it is anticipated that this compound can be condensed with various aromatic aldehydes in a suitable solvent like propan-2-ol under reflux conditions to yield a series of Schiff base derivatives. nih.gov The general reaction scheme for the formation of these Schiff bases is presented below:

This synthetic approach allows for the introduction of a wide range of substituents on the aromatic aldehyde, thereby enabling the generation of a library of novel sulfonamide derivatives. The resulting imine linkage is a key structural feature in many biologically active compounds.

Transformation into Other Functionalized Compounds

Beyond the synthesis of Schiff bases, the amino group of this compound can be utilized for the construction of more complex heterocyclic systems. These transformations are valuable for creating compounds with diverse three-dimensional structures and potential therapeutic applications.

One such transformation involves the synthesis of imidazol-2-one derivatives. Drawing a parallel from the chemistry of 3-amino-4-hydroxybenzenesulfonamide, it is plausible that aminoketone precursors derived from this compound could be cyclized with urea in glacial acetic acid under reflux to form the corresponding imidazol-2-one ring system. nih.gov

Another potential transformation is the formation of azine derivatives. This can be achieved by reacting a carbonyl-containing derivative of this compound with hydrazine monohydrate. nih.gov This reaction typically proceeds through the initial formation of a hydrazone, which then reacts with a second molecule of the carbonyl compound to yield the symmetrical azine. nih.gov The resulting molecules, characterized by a C=N–N=C linkage, are of interest due to their potential therapeutic effects. nih.gov

The following table summarizes the types of transformations and the resulting functionalized compounds that can be anticipated from this compound, based on the reactivity of structurally similar compounds.

| Starting Material Analogue | Reagents | Resulting Functionalized Compound | Reference |

| 3-amino-4-hydroxybenzenesulfonamide | Aromatic Aldehydes | Schiff Bases | nih.gov |

| Aminoketone derivative of 3-amino-4-hydroxybenzenesulfonamide | Carbamide (Urea) | Imidazol-2-one Derivatives | nih.gov |

| Carbonyl derivative of 3-amino-4-hydroxybenzenesulfonamide | Hydrazine Monohydrate | Azine Derivatives | nih.gov |

Computational and Theoretical Investigations of 3 Amino 4 Fluorobenzenesulfonamide

Molecular Interactions and Binding Affinity Modeling

This section would delve into how 3-Amino-4-fluorobenzenesulfonamide interacts with other molecules, which is especially relevant in the context of medicinal chemistry. Computational docking studies could be performed to predict the binding mode and affinity of the compound with a biological target, such as an enzyme active site. These simulations provide insights into the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that govern the binding process.

Molecular Docking Simulations for Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Sulfonamides are a well-known class of compounds that act as inhibitors for various enzymes, most notably carbonic anhydrases (CAs). nih.govresearchgate.net Molecular docking studies on benzenesulfonamide (B165840) derivatives targeting CAs reveal a conserved binding mechanism. The sulfonamide group (–SO₂NH₂) is crucial for this interaction. It coordinates to the zinc ion present in the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion. This interaction is stabilized by a network of hydrogen bonds with surrounding amino acid residues. researchgate.netrsc.org

Docking studies of similar fluorinated benzenesulfonamides have shown that the fluorine substituents can significantly impact the binding affinity and selectivity for different CA isoforms. nih.gov For instance, the position of the fluorine atom can dictate the orientation of the inhibitor within the active site, leading to more favorable interactions with specific amino acid residues.

Table 1: Representative Interactions of Sulfonamide Derivatives in the Active Site of Carbonic Anhydrase II (hCA II) from Molecular Docking Studies

| Interacting Residue | Type of Interaction | Distance (Å) |

| Zn²⁺ | Coordination | ~2.0 - 2.5 |

| His94 | Hydrogen Bond | ~2.7 - 3.2 |

| His96 | Hydrogen Bond | ~2.8 - 3.3 |

| His119 | Hydrogen Bond | ~2.7 - 3.1 |

| Thr199 | Hydrogen Bond | ~2.6 - 3.0 |

| Thr200 | van der Waals | ~3.5 - 4.5 |

Note: This table represents typical interactions observed for benzenesulfonamide inhibitors in the active site of hCA II and serves as a predictive model for this compound. The actual distances and interacting residues for this compound would require a specific docking study.

pKa Prediction and Acidity/Basicity Modeling of Functional Groups

The acidity and basicity of the functional groups in this compound, specifically the sulfonamide (–SO₂NH₂) and amino (–NH₂) groups, are critical for its chemical behavior and biological activity. The pKa value, which is the negative logarithm of the acid dissociation constant, quantifies the strength of an acid in solution. Computational methods, particularly those based on Density Functional Theory (DFT), can be employed to predict the pKa values of molecules. researchgate.net

The sulfonamide group is acidic due to the electron-withdrawing nature of the two oxygen atoms, which stabilizes the conjugate base after deprotonation. The pKa of the sulfonamide proton is a key determinant of its binding affinity to the zinc ion in the active site of carbonic anhydrases, as the deprotonated form is the active binding species.

The amino group, on the other hand, is basic and can be protonated to form an ammonium (B1175870) ion (–NH₃⁺). The pKa of the conjugate acid of the amino group determines its protonation state at physiological pH.

Computational pKa prediction typically involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often using a continuum solvation model like the Polarizable Continuum Model (PCM). researchgate.net The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For organosulfur compounds, DFT methods such as B3LYP with a suitable basis set have shown good agreement with experimental pKa values. researchgate.net

Table 2: Predicted pKa Ranges for Functional Groups in Substituted Benzenesulfonamides

| Functional Group | Predicted pKa Range | Predominant form at pH 7.4 |

| Sulfonamide (R-SO₂NH₂) | 8.5 - 10.5 | Neutral (SO₂NH₂) |

| Aromatic Amino (Ar-NH₂) | 3.5 - 5.0 | Neutral (NH₂) |

Note: These are general predicted ranges for substituted benzenesulfonamides. The exact pKa values for this compound would be influenced by the electronic effects of the fluorine and amino/sulfonamide groups on each other.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition states and reaction pathways.

Transition State Analysis in Catalytic Processes

Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate the transition state structure for a given reaction. This provides valuable information about the energy barrier of the reaction (activation energy) and the geometry of the activated complex.

For reactions involving this compound, such as its synthesis or its role in a catalytic cycle, transition state analysis can reveal the most favorable reaction pathway. For instance, in the synthesis of sulfonamides, the reaction between a sulfonyl chloride and an amine proceeds through a nucleophilic attack of the amine on the sulfur atom. Computational modeling can map out the potential energy surface of this reaction, identifying the transition state and any intermediate species.

Pathways for C-H Activation and Oxidative Addition

The presence of C-H and C-F bonds in this compound makes it a potential substrate for C-H activation and oxidative addition reactions, which are fundamental transformations in organometallic chemistry and catalysis. princeton.edursc.org

C-H Activation: This process involves the cleavage of a carbon-hydrogen bond and the formation of a new bond between the carbon and a metal center. Computational studies can help to identify which C-H bond in the molecule is most susceptible to activation and the mechanism by which this occurs.

Oxidative Addition: In this reaction, a metal complex inserts into a chemical bond, such as a C-H or C-F bond. nih.govwikipedia.orgacs.org This results in an increase in the oxidation state and coordination number of the metal. wikipedia.org The mechanism of oxidative addition can be concerted, where the bond breaking and bond forming occur simultaneously, or stepwise. wikipedia.org

For fluorinated aromatic compounds, both C-H and C-F bond activation are possible. nih.govresearchgate.net DFT calculations can be used to compare the energy barriers for the activation of different bonds and to predict the regioselectivity of the reaction. The relative strengths of the C-H and C-F bonds, as well as the electronic properties of the metal catalyst, will determine the preferred reaction pathway. The presence of the amino and sulfonamide groups will also influence the reactivity of the aromatic ring towards C-H and C-F activation.

Advanced Analytical Characterization Techniques in 3 Amino 4 Fluorobenzenesulfonamide Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 3-Amino-4-fluorobenzenesulfonamide. By interacting with the molecule at different energy levels, these methods provide a unique fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the environment of specific atoms within a molecule. For this compound, various NMR experiments are crucial for unambiguous structure confirmation.

¹H NMR (Proton NMR): This technique identifies the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals in the aromatic region confirm the substitution pattern on the benzene (B151609) ring. researchgate.netrsc.org The protons of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups also give characteristic signals. researchgate.net

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, and the chemical shifts are indicative of their chemical environment (e.g., aromatic, bonded to fluorine or nitrogen). researchgate.netmdpi.com

¹⁵N NMR (Nitrogen-15 NMR): While less common, ¹⁵N NMR can be used to directly probe the nitrogen atoms of the amino and sulfonamide groups, providing valuable data on their electronic environment.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for characterizing this compound. nih.gov The chemical shift of the fluorine signal provides direct evidence of its attachment to the benzene ring and can be influenced by the neighboring amino group. chemrxiv.orgnsf.govnih.gov

Table 1: Representative NMR Data for this compound and Related Structures Data is illustrative and can vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 6.5 - 8.5 | Multiplets | Aromatic Protons |

| ¹H | ~5.3 | Broad Singlet | Amino (-NH₂) Protons |

| ¹H | ~7.0 | Broad Singlet | Sulfonamide (-SO₂NH₂) Protons |

| ¹³C | 110 - 160 | Singlets/Doublets | Aromatic Carbons (C-F coupling visible) |

| ¹⁹F | -125 to -135 | Singlet/Multiplet | C-F |

Note: The specific chemical shifts and coupling constants are dependent on the solvent and the specific instrumentation used.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. frontiersin.org

IR Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups, S=O stretching of the sulfonamide group, and C-F stretching.

Raman Spectroscopy: Raman spectroscopy can also identify these functional groups and is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. researchgate.netnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3200 - 3400 |

| Sulfonamide (-SO₂=O) | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1150 - 1180 |

| C-F | Stretch | 1000 - 1400 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of this compound and can provide information about its elemental composition and structure through fragmentation patterns. nih.gov

Mass Spectrometry (MS): Standard MS provides the molecular ion peak, which corresponds to the molecular weight of the compound (190.19 g/mol ). sinfoochem.com The fragmentation pattern can reveal the loss of specific groups, such as the SO₂NH₂ moiety.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. By using a suitable stationary phase (column) and mobile phase, HPLC can separate the target compound from closely related impurities. google.comsielc.com A detector, typically a UV detector, quantifies the amount of the compound by measuring its absorbance at a specific wavelength. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is another powerful separation technique that can be used for the analysis of volatile compounds. mdpi.com For a non-volatile compound like this compound, derivatization is often required to increase its volatility. thermofisher.comnih.gov This involves chemically modifying the amino and sulfonamide groups to make the molecule suitable for GC analysis. thermofisher.com GC, often coupled with a mass spectrometer (GC-MS), can provide excellent separation and identification of volatile impurities. mdpi.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a powerful analytical tool for the separation, detection, and quantification of this compound. This high-resolution technique offers significant advantages in terms of speed, sensitivity, and separation efficiency compared to conventional HPLC. nih.gov

The UPLC system utilizes columns packed with sub-2 µm particles, which allows for rapid and highly efficient separations. nih.gov For the analysis of this compound, a reversed-phase UPLC method is typically employed. The separation process can be finely tuned by optimizing the mobile phase composition, gradient, and flow rate to achieve a sharp, well-defined chromatographic peak for the target analyte, separating it from impurities or other components in the sample matrix.

A critical aspect of analyzing amino-containing compounds like this compound is the potential need for derivatization. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or the AccQ•Tag Ultra reagent are used to create stable adducts that exhibit enhanced chromatographic retention and improved ionization efficiency for mass spectrometry. waters.commdpi.com This derivatization step is simple, rapid, and results in stable derivatives amenable to UPLC-MS analysis. mdpi.com The derivatized samples are then injected into the UPLC system, where they are separated on a specialized column, such as a Waters AccQ•Tag™ Ultra column. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this type of molecule, as it is a soft ionization method that minimizes fragmentation, typically allowing for the clear detection of the molecular ion. The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), providing definitive confirmation of the compound's identity and molecular weight. Tandem mass spectrometry (MS/MS) can be further employed for structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions, which provides a structural fingerprint of the molecule.

The combination of UPLC's separation power and MS's detection specificity makes UPLC-MS an invaluable method for purity assessment and trace-level quantification of this compound in various samples.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. It provides a quantitative measure of the mass percentages of each element within the compound, serving as a crucial check for its empirical formula. For this compound, this analysis is performed to verify that the synthesized compound has the correct atomic composition corresponding to its molecular formula, C₆H₇FN₂O₂S.

The analysis involves the complete combustion of a precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. Sulfur is typically converted to sulfur dioxide (SO₂) and quantified, while fluorine is determined by other specific methods. From the masses of these products, the percentage of each element in the original sample is calculated.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and affirms its elemental composition.

Below is a data table showing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 37.89 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.71 |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.00 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.74 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.83 |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.86 |

| Total | 190.192 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

The process begins with growing a high-quality single crystal of this compound. This crystal is then mounted in a diffractometer and irradiated with a focused beam of X-rays. youtube.com The electrons within the atoms of the crystal scatter the X-rays, and due to the ordered, repeating arrangement of molecules in the crystal, the scattered waves interfere with each other constructively in specific directions. youtube.com This produces a unique diffraction pattern of spots of varying intensities, which is recorded by a detector. youtube.com

By analyzing the positions and intensities of these diffraction spots, researchers can calculate an electron density map of the molecule. youtube.com A detailed atomic model of this compound is then fitted into this map, revealing the spatial coordinates of each atom.

While the specific crystal structure of this compound is not publicly available, analysis of closely related sulfonamide structures provides insight into the type of data obtained. For example, studies on other N-(arylsulfonyl)benzamides reveal key structural parameters. nih.gov The data typically includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ), which define the geometry of the repeating unit in the crystal.

The table below presents an illustrative example of crystallographic data based on published structures of similar sulfonamide compounds to demonstrate the parameters determined by this technique. nih.govnih.gov

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the specific symmetry elements within the unit cell. |

| a (Å) | 10.38 | Length of the 'a' axis of the unit cell. |

| b (Å) | 11.33 | Length of the 'b' axis of the unit cell. |

| c (Å) | 12.35 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 96.38 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1445.1 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and influence the physical properties of the solid compound, including solubility and melting point. nih.gov

Biological Activity and Mechanistic Studies of 3 Amino 4 Fluorobenzenesulfonamide Excluding Clinical Data

Enzyme Inhibition Studies

The primary area of investigation for benzenesulfonamide (B165840) derivatives has been their ability to inhibit carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes.

Benzenesulfonamides typically act as potent inhibitors of carbonic anhydrases (CAs). nih.gov The mechanism of inhibition involves the coordination of the sulfonamide group to the zinc ion located in the active site of the enzyme. nih.govmdpi.com This interaction displaces a water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity—the reversible hydration of carbon dioxide to bicarbonate. nih.govmdpi.com The potency and selectivity of inhibition can be modulated by the substitution pattern on the benzene (B151609) ring. nih.govnih.gov Fluorine substitution, in particular, is known to influence the electronic properties of the molecule, which can affect its binding affinity to different CA isoforms. nih.gov While many fluorinated benzenesulfonamides have been identified as nanomolar inhibitors of various CA isoforms, including CA II, CA VII, and the tumor-associated CA IX and CA XII, specific potency data for 3-Amino-4-fluorobenzenesulfonamide is not extensively detailed in the currently available literature. nih.gov

Beyond carbonic anhydrases, the broader class of sulfonamides has been investigated for activity against other enzyme targets. However, specific studies identifying and characterizing other direct enzyme targets for this compound are limited. The general structure of aminobenzenesulfonamides suggests potential interactions with other enzymes that have pockets accommodating such scaffolds, but dedicated research on this specific compound is required for confirmation.

Anticancer Activity in Cell Lines (In Vitro Models)

The inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, by sulfonamides has been a key strategy in anticancer drug development. These enzymes are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion.

While numerous sulfonamide derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, specific data on the inhibitory effects of this compound on cancer cell proliferation is not well-documented in the scientific literature. In vitro studies using melanoma cell lines are common for evaluating the anticancer potential of new compounds. nih.govresearchgate.net However, reports detailing the effects of this particular compound on the growth and viability of melanoma or other cancer cell lines are currently lacking.

The V600E mutation in the BRAF gene is a key oncogenic driver in a significant percentage of melanomas, leading to constitutive activation of the MAPK signaling pathway and promoting cell proliferation. nih.govnih.gov Small molecule inhibitors targeting the BRAF V600E mutant protein have shown clinical efficacy. c4therapeutics.comc4therapeutics.com There is currently no direct scientific evidence to suggest that this compound specifically targets the V600E BRAF mutation or inhibits the proliferation of melanoma cells harboring this mutation. Research in this area would be necessary to establish any potential link between this compound and the targeted inhibition of specific oncogenic pathways.

Mechanism of Action at the Cellular Level (e.g., studying metabolic pathways)

The metabolic pathways affected by this compound primarily revolve around its role as a sulfonamide. Sulfonamides are known to interfere with the folic acid synthesis pathway in microorganisms. microbenotes.com This pathway is crucial for the production of nucleotides, which are the building blocks of DNA and RNA, and certain amino acids.

At the cellular level, the metabolism of amino acids is a complex process involving numerous enzymatic reactions. Amino acids serve as precursors for the synthesis of proteins and other essential biomolecules. The carbon skeletons of amino acids can be catabolized to enter central metabolic pathways, such as the citric acid cycle, to generate energy in the form of ATP. nih.gov The nitrogen component is typically removed through transamination and deamination reactions, leading to the formation of ammonia, which is then detoxified and excreted, for instance, through the urea cycle in mammals. youtube.com

The disruption of folic acid synthesis by sulfonamides like this compound leads to a deficiency in tetrahydrofolate (THF), the active form of folic acid. THF is a vital cofactor in one-carbon transfer reactions, which are essential for the synthesis of purines and the amino acid methionine. researchgate.net Consequently, the inhibition of this pathway disrupts DNA synthesis, RNA synthesis, and protein synthesis, ultimately leading to the cessation of cell growth and division.

Antimicrobial Properties (In Vitro Models)

In vitro studies are essential for determining the direct antimicrobial activity of a compound against various microorganisms. These studies provide crucial data on the spectrum of activity and potency of the agent.

While specific data for this compound is not extensively detailed in the provided search results, the general class of sulfonamides, to which it belongs, has well-documented antibacterial properties. For instance, novel fluoroquinolone derivatives incorporating a sulfonamide-like moiety have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds exhibited significant efficacy against clinically important strains such as Staphylococcus aureus (including MRSA), Staphylococcus epidermidis (including MRSE), and Streptococcus pneumoniae. nih.gov

Table 1: Illustrative In Vitro Antibacterial Activity of Related Sulfonamide-Containing Compounds

| Bacterial Strain | Compound Type | MIC Range (μg/mL) | Reference |

| Staphylococcus aureus (including MRSA) | Fluoroquinolone with sulfonamide-like moiety | 0.125-4 | nih.gov |

| Staphylococcus epidermidis (including MRSE) | Fluoroquinolone with sulfonamide-like moiety | 0.125-4 | nih.gov |

| Streptococcus pneumoniae | Fluoroquinolone with sulfonamide-like moiety | 0.125-4 | nih.gov |

| Enterococcus faecalis | Fluoroquinolone with sulfonamide-like moiety | - | nih.gov |

Note: This table is illustrative of the activity of related compounds and not specific to this compound.

The antifungal activity of sulfonamide derivatives has also been investigated. While specific data for this compound is not available, studies on other amino acid-based and sulfonamide-related compounds provide insights into their potential antifungal effects. For example, certain amino alcohol derivatives have shown significant antifungal activity against strains like Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.gov Additionally, some synthesized 1,2,4-triazolyl-α-amino acids and their dipeptides have demonstrated notable inhibitory effects against various Aspergillus species. mdpi.com

Table 2: Illustrative In Vitro Antifungal Activity of Related Compounds

| Fungal Strain | Compound Type | MIC Range (μg/mL) | Reference |

| Trichophyton rubrum | Amino alcohol derivatives | 7.8 - 312 | nih.gov |

| Trichophyton mentagrophytes | Amino alcohol derivatives | 7.8 - 312 | nih.gov |

| Candida albicans | Amino alcohol derivatives | 7.8 - 312 | nih.gov |

| Aspergillus species | 1,2,4-triazolyl-α-amino acids and dipeptides | - | mdpi.com |

Note: This table is illustrative of the activity of related compounds and not specific to this compound.

The primary mechanism of antimicrobial action for sulfonamides, including presumably this compound, is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). microbenotes.comresearchgate.net This enzyme is critical in the bacterial folic acid synthesis pathway, where it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate. researchgate.net

Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS. microbenotes.com By binding to the active site of the enzyme, they prevent the normal substrate (PABA) from binding, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. youtube.com This disruption of the folate pathway ultimately inhibits the synthesis of essential nucleic acids and proteins, leading to a bacteriostatic effect. microbenotes.com

This mechanism of action is selective for microorganisms because they must synthesize their own folic acid, whereas mammals obtain it from their diet.

Protein Kinase Modulation and Signaling Pathway Research

Protein kinases are crucial regulators of a wide array of cellular processes, and their modulation can have significant therapeutic implications.

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a role in various cellular processes, including cell survival, proliferation, and ion channel regulation. nih.gov The activity of SGK1 is regulated by the phosphoinositide 3-kinase (PI3K) signaling pathway. nih.gov

While there is no direct evidence in the provided search results linking this compound to the modulation of SGK1 activity, the broader class of sulfonamides has been explored for its potential to inhibit various kinases. The structural features of this compound could potentially allow it to interact with the ATP-binding site of kinases like SGK1, although this is speculative without direct experimental evidence. SGK1 itself is known to be involved in the regulation of ion channels and transporters, and its dysregulation has been implicated in several diseases. nih.govwikipedia.org

Further research would be necessary to determine if this compound or its derivatives have any modulatory effects on SGK1 or other protein kinases.

Investigation of Role in Other Kinase-Mediated Pathways

The benzenesulfonamide scaffold is a well-established pharmacophore in the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. While specific studies detailing the interaction of this compound with kinase-mediated pathways have not been extensively reported, the general utility of related structures provides a basis for potential investigation.

Sulfonamide-based compounds have been successfully developed as inhibitors for various kinases, including serine-threonine kinases. For instance, research into 6-cyclohexylmethoxy-2-arylaminopurines, which incorporate a sulfonamide moiety, has identified inhibitors of human cyclin-dependent kinase 2 (CDK2). In these studies, the placement and substitution on the sulfonamide group were critical for potency. N-alkylation of the sulfonamide reduced inhibitory activity, suggesting the NH group is important for interaction within the ATP-binding domain of the kinase.

Furthermore, certain heterocyclic scaffolds known to be ATP-competitive kinase inhibitors, such as pyrazolo[3,4‐d]pyrimidine, have been functionalized with fluorescent moieties to study kinase binding. One such derivative demonstrated strong inhibitory properties against kinases like Aurora‐A, Blk, and LCK nih.gov. This highlights that the core inhibitor scaffold is key, but peripheral groups, which could include a functionalized benzenesulfonamide like this compound, can modulate activity and specificity. Given the prevalence of the sulfonamide group in kinase inhibitor design, this compound represents a viable candidate for screening against various kinase families to identify potential roles in modulating kinase-mediated signaling pathways.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR can be inferred from studies on closely related analogs, which reveal the critical roles of the sulfonamide group, the amino substituent, and the fluorine atom.

Impact of Substituent Modifications on Biological Activity

Detailed SAR studies have been conducted on the structurally similar compound, 3-amino-4-hydroxybenzenesulfonamide (B74053), which serves as an excellent model for understanding the potential impact of modifications to the this compound scaffold. The 3-amino-4-hydroxybenzenesulfonamide framework is a versatile starting point for synthesizing derivatives with a range of biological activities, particularly as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes. nih.govresearchgate.net

Research has shown that modifications at the 3-amino position can dramatically alter the binding affinity and selectivity for different CA isoenzymes. nih.govnih.gov By converting the amino group into various functional groups such as Schiff bases, β-alanines, aminoketones, and imidazoles, researchers have been able to modulate the inhibitory profile of the parent compound. nih.govresearchgate.net

For example, the condensation of 3-amino-4-hydroxybenzenesulfonamide with different aromatic aldehydes to form Schiff bases resulted in derivatives with varied affinities for twelve human CA isoenzymes. nih.gov Further modifications, such as the introduction of imidazole and 5-oxopyrrolidine fragments at the meta position, also allowed for the fine-tuning of binding profiles. nih.gov These studies underscore that the 3-amino group is a critical handle for chemical modification. Changes in the size, electronics, and hydrogen-bonding capability of the substituent at this position directly influence the interaction with the target enzyme, thereby altering biological activity.

| Scaffold | Modification at 3-Amino Position | Resulting Functional Group | Observed Effect on Biological Activity (Carbonic Anhydrase Inhibition) |

|---|---|---|---|

| 3-Amino-4-hydroxybenzenesulfonamide (Analog) | Condensation with aromatic aldehydes | Schiff Base (Imine) | Modulated binding affinities for various CA isoenzymes, dependent on the specific aldehyde used. nih.gov |

| Reaction sequences involving cyclization | Imidazole | Created derivatives with distinct CA isoenzyme selectivity profiles. nih.gov | |

| Multi-step synthesis | Aminoketone | Generated compounds with varying affinities, allowing for the exploration of the active site pocket. researchgate.net | |

| Addition reactions | β-Alanine | Altered the linker length and flexibility, impacting enzyme-inhibitor interactions. researchgate.net |

This table summarizes SAR findings for the analog 3-amino-4-hydroxybenzenesulfonamide, which provides a predictive framework for potential modifications to this compound.

Comparative Analysis with Similar Sulfonamide Compounds

The biological profile of this compound is significantly influenced by its specific substitution pattern when compared to other sulfonamide compounds. The presence and position of the fluorine and amino groups are key determinants of its chemical properties and potential biological targets.

Impact of Fluorine Substitution: The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to enhance a drug's pharmacological profile. mdpi.com Fluorine's high electronegativity and small size can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins. mdpi.com In the context of benzenesulfonamides, fluorination has been shown to confer specific biological activities. For example, a study on fluorinated benzenesulfonamides demonstrated their ability to inhibit amyloid-beta peptide aggregation, a key factor in Alzheimer's disease. researchgate.net The specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid was found to be crucial for this activity. researchgate.net

Conversely, highly fluorinated sulfonamides, such as trifluoromethanesulfonamide (triflamide), exhibit markedly different chemical reactivity compared to non-fluorinated sulfonamides. In oxidative sulfamidation reactions, non-fluorinated sulfonamides typically lead to the formation of aziridines, whereas triflamide results mainly in bis-triflamidation products, a difference attributed to the thermodynamics of the reaction pathways. nih.gov This suggests the fluorine atom in this compound likely alters its electronic properties and reactivity compared to its non-fluorinated counterpart, 3-aminobenzenesulfonamide.

Impact of Substituent Position: The positional arrangement of functional groups on the benzene ring is critical for target selectivity. While this compound has an ortho relationship between its amino and fluoro groups, many biologically active sulfonamides feature para substitution. For instance, the archetypal antibacterial sulfanilamide is a 4-aminobenzenesulfonamide. Another study developed potent and selective inhibitors of 12-lipoxygenase based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.gov The difference in the position of the amino group (position 3 vs. position 4) fundamentally changes the molecule's geometry and its potential interactions with biological targets, leading to different pharmacological profiles.

Applications of 3 Amino 4 Fluorobenzenesulfonamide in Chemical Research and Material Science

The compound 3-Amino-4-fluorobenzenesulfonamide is a specialized chemical entity valued for its unique structural features, which include a fluorinated benzene (B151609) ring, an amino group, and a sulfonamide functional group. These components bestow the molecule with versatile reactivity, making it a significant compound in various domains of chemical science, from the synthesis of complex bioactive molecules to the development of novel materials.

Future Directions and Emerging Research Avenues for 3 Amino 4 Fluorobenzenesulfonamide

Development of Novel and Green Synthetic Strategies

The pursuit of environmentally benign chemical processes is a major focus in modern chemistry. For 3-Amino-4-fluorobenzenesulfonamide, future synthetic strategies will likely prioritize the principles of green chemistry to reduce waste, minimize energy consumption, and avoid hazardous reagents.

Current synthetic routes often employ protective group strategies to prevent unwanted side reactions with the amino group during sulfonation. A typical method involves the chlorosulfonation of an N-acetylated precursor, followed by amination and subsequent hydrolysis to remove the acetyl group . While effective, these multi-step processes can be inefficient.

Future research is expected to focus on:

Atom Economy: Developing reactions that are highly atom-economical, where most of the atoms from the reactants are incorporated into the final product semanticscholar.org. This minimizes waste generation.

Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water or bio-based solvents. Research has demonstrated the feasibility of conducting reactions like sulfonylation in water, which can promote reaction rates and simplify purification semanticscholar.org.

Catalyst-Free Reactions: Exploring synthetic pathways that proceed efficiently without the need for catalysts, particularly those based on heavy metals.

Continuous-Flow Synthesis: Implementing continuous-flow manufacturing processes. This approach offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, higher yields, and reduced reaction times rsc.org. A continuous-flow setup for related amino compounds has demonstrated the potential for high productivity and inherent safety by minimizing the volume of reactive intermediates at any given time rsc.org.

These green chemistry approaches aim to make the production of this compound and its derivatives more cost-effective and environmentally friendly nih.gov.

| Green Synthetic Strategy | Potential Benefit for this compound Synthesis |

| Use of Aqueous Media | Reduces reliance on hazardous organic solvents, simplifies work-up. semanticscholar.org |

| Continuous-Flow Processes | Improves safety, increases productivity, and allows for better process control. rsc.org |

| Catalyst-Free Synthesis | Eliminates catalyst-related costs and waste streams. |

| Atom-Economical Reactions | Maximizes the incorporation of starting materials into the final product, reducing waste. semanticscholar.org |

Advanced Computational Modeling for Target Identification and Ligand Design

Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery and materials science. rsc.org For this compound, these methods offer a rational approach to identifying new biological targets and designing novel derivatives with enhanced properties.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can elucidate how this compound and its analogs might interact with the active sites of enzymes like carbonic anhydrases or bacterial dihydropteroate (B1496061) synthetase . By understanding these interactions, researchers can design modifications to the molecule to improve its binding affinity and selectivity nih.govekb.eg. The stability of the ligand-protein complex is determined by a network of interactions, including hydrogen bonds and van der Waals forces .

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. For derivatives of this compound, key molecular descriptors would include electronic effects from the fluorine atom, which influences the pKa of the sulfonamide and amino groups, and steric and hydrophobic parameters .

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties . This fundamental understanding can guide the synthesis of new derivatives with desired electronic characteristics.

Virtual Screening: Large chemical libraries can be computationally screened against a specific biological target to identify potential hits. This allows for the rapid identification of new lead compounds based on the this compound scaffold for various therapeutic areas.

These computational strategies significantly reduce the time and cost associated with experimental screening and provide a detailed, three-dimensional understanding of structure-activity relationships. rsc.org

| Computational Method | Application for this compound |

| Molecular Docking | Predicts binding modes and affinity to biological targets like enzymes. nih.govresearchgate.net |

| QSAR | Identifies key structural features that influence biological activity. |

| DFT | Elucidates electronic properties and chemical reactivity. |

| Virtual Screening | Rapidly identifies potential new derivatives with desired biological activity from large databases. rsc.org |

Exploration of New Biological Targets and Intracellular Pathways

While sulfonamides are traditionally known for their antimicrobial properties, the structural features of this compound suggest a broader potential for biological activity. Future research will likely involve screening this compound and its derivatives against a wider array of biological targets to uncover novel therapeutic applications.

The presence of a sulfonamide group makes it a prime candidate for inhibition of enzymes like carbonic anhydrases (CAs), which are implicated in various diseases including cancer. nih.govresearchgate.net The fluorine atom can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and membrane permeability.

Emerging research avenues include:

Enzyme Inhibition: Beyond CAs, screening against other enzyme classes such as kinases, proteases, and phosphatases could reveal new activities.

Receptor Modulation: Investigating the interaction of its derivatives with various cell surface and nuclear receptors. For instance, related sulfonamides have been explored as antagonists for receptors like the somatostatin (B550006) receptor subtype 5 (SST5R) nih.govresearchgate.net.

Anticancer Activity: Studies on similar sulfonamide structures have shown activity against cancer cell lines. nih.govresearchgate.net Future work could explore the efficacy of this compound derivatives in various cancer models, including 3D spheroid cultures, and investigate their mechanisms of action, such as the induction of apoptosis or inhibition of cell proliferation nih.gov.

Antiparasitic Agents: The core structure is related to antifolate drugs that inhibit dihydropteroate synthetase in parasites. Designing novel derivatives could lead to new treatments for diseases like malaria nih.gov.

A systematic approach, combining computational predictions with high-throughput experimental screening, will be crucial in identifying and validating these new biological targets and intracellular pathways.

Integration into Nanomaterials and Advanced Functional Systems

The functional groups of this compound make it an attractive candidate for integration into nanomaterials, creating advanced systems with novel properties and applications. The amino group provides a convenient handle for covalent attachment to the surface of nanoparticles.

Targeted Drug Delivery: The compound or its more potent derivatives could be conjugated to biocompatible nanoparticles, such as superparamagnetic iron oxide nanoparticles (Fe3O4) nih.govmdpi.com. These magnetic nanoparticles can be guided to a specific site in the body using an external magnetic field, allowing for targeted delivery of the therapeutic agent. This approach can increase efficacy and reduce systemic side effects.

Bioimaging and Diagnostics: By linking the molecule to quantum dots or other fluorescent nanoparticles, new probes for bioimaging could be developed. If the compound binds selectively to a particular biological target, these nanoconjugates could be used for diagnostic purposes to visualize the location and concentration of that target in cells or tissues.

Functional Materials: Incorporation into polymers or metal-organic frameworks (MOFs) could yield materials with tailored electronic, optical, or catalytic properties. The fluorine atom and sulfonamide group can influence the self-assembly and bulk properties of these materials.

Research in this area will focus on the synthesis and characterization of these hybrid nanomaterials, evaluating their stability, biocompatibility, and performance in relevant biological or material science applications. nih.gov

| Nanotechnology Application | Role of this compound |

| Targeted Drug Delivery | Serves as the therapeutic payload attached to magnetic nanoparticles for targeted delivery. nih.gov |

| Bioimaging | Acts as a targeting ligand when conjugated to fluorescent nanoparticles. |

| Advanced Functional Systems | Functions as a building block in polymers or MOFs to create materials with unique properties. |

Application in Sustainable Chemistry Initiatives

Beyond green synthesis, this compound can play a role in broader sustainable chemistry initiatives. This involves considering the entire life cycle of the chemical, from its production to its final use and disposal.

Design for Degradation: An important principle of sustainable chemistry is designing molecules that are effective for their intended purpose but break down into harmless substances after use. Future research could focus on modifying the this compound structure to enhance its biodegradability without compromising its desired activity.

Renewable Feedstocks: Investigating the synthesis of the core aromatic structure from renewable, bio-based sources rather than petroleum-based feedstocks is a long-term goal for sustainable chemistry nih.gov.

Safer Chemical Design: A core tenet of green chemistry is to design chemical products that are inherently less toxic to humans and the environment nih.gov. By using computational toxicology and in vitro assays early in the design process, new derivatives of this compound can be optimized for high efficacy and low toxicity.

By integrating these principles, the development and application of this compound can align more closely with global goals for environmental sustainability and human health.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically begins with fluorobenzenesulfonyl chloride derivatives, followed by controlled amination. For example, Al-Rufaie (2016) demonstrated that coupling 4-amino-N-(5-methylisoxazol-3-yl) benzene sulfonamide with diazenyl precursors under acidic conditions (pH 4–6) yields stable complexes with metals, which can be adapted for fluorinated analogs . Optimize reaction time (12–24 hours) and temperature (60–80°C) to minimize side products. Use HPLC (e.g., LiChrosorb® RP-8 columns) to monitor purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : Analyze and shifts to confirm fluorination and sulfonamide group orientation .

- X-ray crystallography : Resolve crystal structures to verify bond angles and intermolecular interactions (e.g., hydrogen bonding in sulfonamide moieties) .

- DFT calculations : Predict electronic effects of the fluorine substituent on sulfonamide reactivity .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonamide group. Avoid exposure to moisture, as fluorinated sulfonamides are prone to degradation in humid conditions . Regular stability testing via TLC or mass spectrometry is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. For example, PubChem (2021) reported that benzenesulfonyl fluoride derivatives exhibit variable IR absorption (1050–1150 cm) due to sulfonamide group conformation . Use variable-temperature NMR and single-crystal XRD to identify dominant conformers .

Q. What strategies are effective for enhancing the bioactivity of this compound in enzyme inhibition studies?

- Methodological Answer : Modify the sulfonamide moiety to target specific enzymes:

- Serine proteases : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to increase binding affinity .

- Kinase inhibitors : Optimize the fluorine position to enhance hydrophobic interactions with active sites . Validate activity via kinetic assays (e.g., IC measurements) and molecular docking simulations .

Q. How can synthetic byproducts of this compound be systematically identified and quantified?

- Methodological Answer : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect trace impurities. For example, Al-Rufaie (2016) identified metal-sulfonamide complexes as byproducts using ESI-MS . Couple with preparative chromatography to isolate and characterize intermediates .

Q. What experimental designs are suitable for studying the environmental impact of this compound in aqueous systems?

- Methodological Answer : Conduct photodegradation studies under UV light (254 nm) to simulate environmental conditions. Monitor degradation products via GC-MS and assess toxicity using Vibrio fischeri bioassays. Reference EPA DSSTox data for ecotoxicological profiles of similar sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.